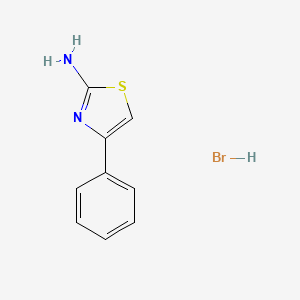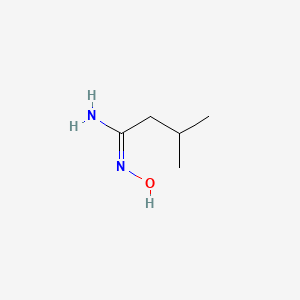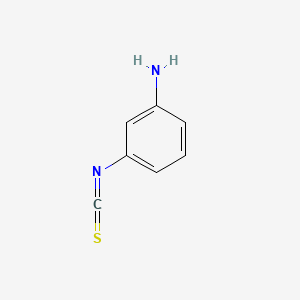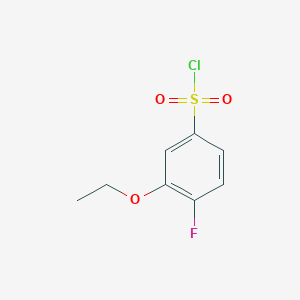
4-Phenylthiazol-2-amine monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylthiazol-2-amine monohydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are a class of aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazol-2-amine typically involves the Hantzsch method, which is a three-step reaction process. The reaction conditions are eco-friendly and yield high purity products. The process involves the use of reagents such as thiourea and 2-bromo-1-phenylethan-1-one in boiling ethanol .
Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylthiazol-2-amine monohydrobromide involves similar reaction conditions but on a larger scale. The reaction mixture is typically subjected to reduced pressure to remove solvents, and the crude product is purified using column chromatography with a silica gel eluent .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylthiazol-2-amine monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in an organic solvent.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which are often used in further chemical synthesis and biological studies .
Aplicaciones Científicas De Investigación
4-Phenylthiazol-2-amine monohydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Phenylthiazol-2-amine monohydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
4-Phenylthiazol-2-amine monohydrobromide can be compared with other thiazole derivatives:
Similar Compounds: 2-Aminothiazole, 4-Methylthiazole, and 2-Phenylthiazole.
Propiedades
| 34161-31-4 | |
Fórmula molecular |
C9H9BrN2S |
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
4-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
Clave InChI |
BRVIFECEZRXQTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N.Br |
Números CAS relacionados |
2010-06-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)





![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
